(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate
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Overview
Description
(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate is a chemical compound that features a cyclohexyl ring with a hydroxyl group and a naphthalene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate typically involves the esterification of 2-hydroxycyclohexanol with naphthalene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-ketocyclohexyl naphthalene-2-carboxylate.
Reduction: Formation of 2-hydroxycyclohexyl naphthalene-2-methanol.
Substitution: Formation of 2-chlorocyclohexyl naphthalene-2-carboxylate.
Scientific Research Applications
(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene moiety can engage in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxycyclohexyl benzoate
- 2-Hydroxycyclohexyl phenylacetate
- 2-Hydroxycyclohexyl salicylate
Uniqueness
(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate is unique due to the presence of both a cyclohexyl ring and a naphthalene moiety. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
823789-64-6 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
[(1R,2S)-2-hydroxycyclohexyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O3/c18-15-7-3-4-8-16(15)20-17(19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-16,18H,3-4,7-8H2/t15-,16+/m0/s1 |
InChI Key |
YKRFBIKNCXXFRQ-JKSUJKDBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)OC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(C(C1)O)OC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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